
4-(5-オキソ-4,5-ジヒドロ-1,2,4-オキサジアゾール-3-イル)安息香酸
概要
説明
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a benzoic acid moiety and a 1,2,4-oxadiazole ring
科学的研究の応用
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
Target of Action
Compounds with a similar 1,3,4-oxadiazole structure have been reported to exhibit a variety of biological activities, including antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic, and anticonvulsive properties .
Mode of Action
It is known that the 1,3,4-oxadiazole moiety is a versatile building precursor in medicinal chemistry . The compound’s interaction with its targets likely involves the formation of hydrogen bonds, as oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-oxadiazole compounds , it can be inferred that multiple pathways may be influenced.
Result of Action
Compounds with a similar 1,3,4-oxadiazole structure have been reported to exhibit a variety of biological activities .
Action Environment
It is known that the synthesis of 1,3,4-oxadiazoles often involves hard reagents such as concentrated sulfuric acid or pocl3 .
生化学分析
Biochemical Properties
It is known that 1,2,4-oxadiazoles, the family to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups of the 1,2,4-oxadiazole compound .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of hydrazides with carbon dioxide under specific reaction conditions. One common method includes the reaction of benzoic acid hydrazide with carbon dioxide in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the oxadiazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions: 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be further oxidized to produce carboxylic acids or their derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazides or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoic acid group or the oxadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as benzene-1,2,4-tricarboxylic acid.
Reduction: Hydrazides or amines.
Substitution: Substituted benzoic acids or oxadiazoles.
類似化合物との比較
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is structurally similar to other oxadiazole derivatives, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. its unique combination of the benzoic acid moiety and the oxadiazole ring sets it apart in terms of reactivity and biological activity. Other similar compounds include:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents.
1,2,4-Triazole derivatives: These compounds have a triazole ring instead of an oxadiazole ring but can exhibit similar biological activities.
特性
IUPAC Name |
4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)6-3-1-5(2-4-6)7-10-9(14)15-11-7/h1-4H,(H,12,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHHXKBESQKXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189365-92-2 | |
| Record name | 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


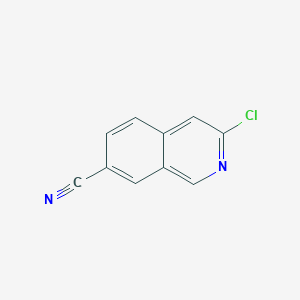
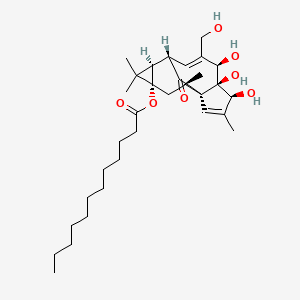
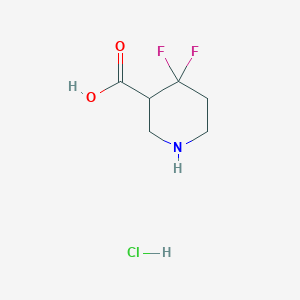
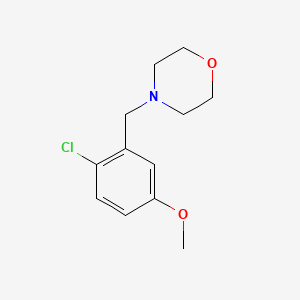
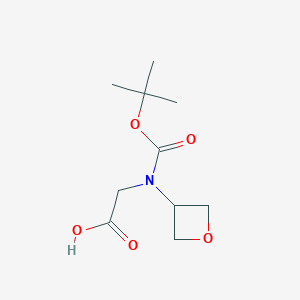
![2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1530791.png)
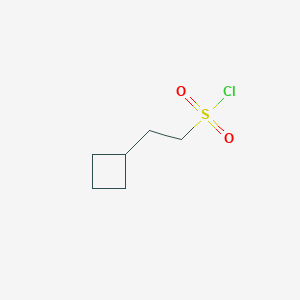

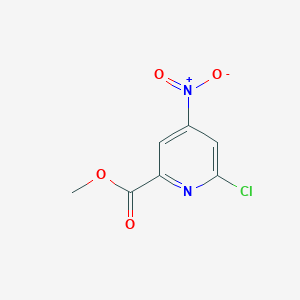
![1-(2,2-Difluoro-propyl)-[1,4]diazepane](/img/structure/B1530796.png)
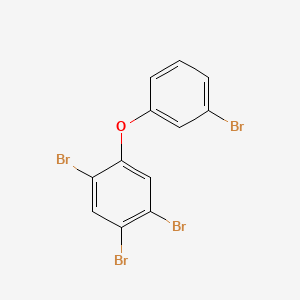
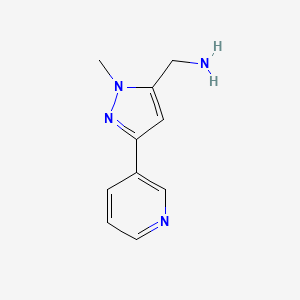
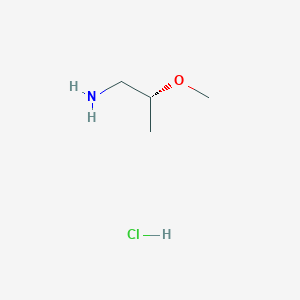
![[3-(Dimethoxymethyl)benzyl]amine](/img/structure/B1530807.png)
